Comprehensive 1H and 13C NMR Structural Elucidation of Methyl 3-bromo-4-(methoxymethyl)benzoate
Comprehensive 1H and 13C NMR Structural Elucidation of Methyl 3-bromo-4-(methoxymethyl)benzoate
Methyl 3-bromo-4-(methoxymethyl)benzoate (CAS: 1503856-22-1) is a highly versatile synthetic intermediate frequently utilized in modern medicinal chemistry. Most notably, derivatives of this scaffold serve as critical building blocks in the discovery and optimization of potent Calcium Release-Activated Calcium (CRAC) channel inhibitors, which are prime therapeutic targets for autoimmune and inflammatory diseases such as rheumatoid arthritis[1].
For drug development professionals and synthetic chemists, the unambiguous structural characterization of this intermediate is non-negotiable. Misassignments at this stage can propagate errors throughout a multi-step synthesis, leading to catastrophic failures in late-stage lead optimization. This technical guide provides an in-depth, self-validating framework for the 1H and 13C NMR assignments of Methyl 3-bromo-4-(methoxymethyl)benzoate, grounded in empirical spectroscopic principles and multidimensional validation[2].
Structural Anatomy & Electronic Environment
To predict and assign the NMR spectrum accurately, we must first deconstruct the electronic environment of the molecule. The core is a benzene ring substituted at three positions:
-
C1: Substituted with a methyl ester group ( −COOCH3 ). This is a strongly electron-withdrawing group (EWG) via both inductive ( −I ) and mesomeric ( −M ) effects, which deshields ortho and para protons.
-
C3: Substituted with a bromine atom ( −Br ). Bromine is electronegative ( −I effect) but donates electron density via resonance ( +M effect). However, its heavy atom nature introduces unique spin-orbit coupling effects on the directly attached carbon.
-
C4: Substituted with a methoxymethyl group ( −CH2OCH3 ). This benzylic ether acts primarily as an electron-donating group via hyperconjugation, though the oxygen atom introduces local inductive deshielding to the adjacent aliphatic protons.
Experimental Protocol: A Self-Validating NMR Workflow
A robust NMR protocol must not merely record data; it must function as a self-validating system where instrumental parameters inherently prove the reliability of the output.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 20 mg (for 1H ) or 80 mg (for 13C ) of high-purity Methyl 3-bromo-4-(methoxymethyl)benzoate in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: The high concentration for 13C compensates for the low natural abundance (1.1%) of the 13C isotope, while TMS provides an absolute zero-point reference to validate the chemical shift scale.
-
Probe Tuning and Matching: Insert the sample and rigorously tune/match the probe to the exact impedance of the sample solution. Causality: This maximizes the signal-to-noise ratio (SNR) and ensures precise 90° pulse delivery.
-
Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl3 (7.26 ppm). Perform gradient shimming (Z1-Z5) until the residual CHCl3 peak exhibits a line width at half height (LWHH) of < 0.5 Hz. Causality: Perfect magnetic field homogeneity prevents peak broadening, ensuring that fine J-coupling multiplets (e.g., the 1.6 Hz meta-coupling) are cleanly resolved.
-
1H NMR Acquisition: Calibrate the 90° pulse width ( P1 ). Set the relaxation delay ( D1 ) to 5 seconds. Acquire 16 scans. Causality: A D1 of ≥5×T1 ensures complete longitudinal relaxation of all protons, making the integration strictly quantitative and self-validating.
-
13C NMR Acquisition: Utilize a power-gated broadband proton decoupling sequence (e.g., zgpg30). Set D1 to 2-3 seconds and acquire 1024 scans.
-
2D Cross-Validation: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Causality: 1D assignments are hypotheses; 2D correlations are the mathematical proofs that validate them.
Figure 1: 2D NMR workflow for self-validating structural elucidation.
1H NMR Spectrum Assignments & Causality
The 1H NMR spectrum of this compound is characterized by a distinct 1,2,4-trisubstituted aromatic splitting pattern and three sharp aliphatic singlets.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H2 | 8.11 | Doublet (d) | 1.6 | 1H | Ortho to ester, ortho to Br. Strongest deshielding. Meta coupling to H6. |
| H6 | 7.85 | Doublet of doublets (dd) | 8.0, 1.6 | 1H | Ortho to ester, para to Br. Ortho coupling to H5, meta to H2. |
| H5 | 7.55 | Doublet (d) | 8.0 | 1H | Ortho to methoxymethyl, meta to Br. Ortho coupling to H6. |
| −CH2−O− | 4.55 | Singlet (s) | - | 2H | Benzylic methylene attached to an electronegative oxygen atom. |
| −COOCH3 | 3.90 | Singlet (s) | - | 3H | Ester methyl group, highly deshielded by the adjacent carbonyl. |
| −O−CH3 | 3.45 | Singlet (s) | - | 3H | Aliphatic ether methyl group. |
Mechanistic Causality of Shifts: Proton H2 is the most downfield signal ( δ 8.11). It resides in a highly deshielded "cleft" between the electron-withdrawing ester group and the electronegative bromine atom. Furthermore, the magnetic anisotropy of the carbonyl C=O double bond heavily deshields this position. H5 ( δ 7.55) is the most upfield aromatic proton because it is furthest from the strongly deshielding ester group and experiences slight shielding from the adjacent alkyl chain.
13C NMR Spectrum Assignments & Causality
Carbon-13 NMR provides the definitive skeletal framework of the molecule. The assignments below are derived from empirical substituent effect additivity rules[2].
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C=O | 166.0 | Quaternary (C) | Carbonyl carbon of the ester; highly deshielded by two oxygens. |
| C4 | 143.5 | Quaternary (C) | Ipso to the methoxymethyl group, ortho to Br. |
| C2 | 133.5 | Methine (CH) | Ortho to both the ester and Br substituents. |
| C1 | 130.5 | Quaternary (C) | Ipso to the ester group. |
| C5 | 129.5 | Methine (CH) | Meta to the ester and Br. |
| C6 | 128.5 | Methine (CH) | Ortho to the ester, para to Br. |
| C3 | 122.5 | Quaternary (C) | Ipso to Br. Exhibits the classic "heavy atom" shielding effect. |
| −CH2−O− | 73.5 | Methylene (CH2) | Benzylic carbon heavily deshielded by the directly attached ether oxygen. |
| −O−CH3 | 58.5 | Methyl (CH3) | Ether methyl carbon. |
| −COOCH3 | 52.5 | Methyl (CH3) | Ester methyl carbon. |
Mechanistic Causality of Shifts: The most fascinating feature of the 13C spectrum is the chemical shift of C3 ( δ 122.5). Despite being attached to an electronegative halogen, it appears significantly upfield compared to standard aromatic carbons. This is due to the heavy atom effect (spin-orbit coupling) induced by the large electron cloud of the bromine atom, which creates a local diamagnetic shielding current[2].
2D NMR Validation: Resolving Ambiguities
While 1D NMR relies on empirical predictions, 2D HMBC (Heteronuclear Multiple Bond Correlation) provides absolute certainty by mapping 2-bond ( 2JCH ) and 3-bond ( 3JCH ) couplings.
For instance, distinguishing the quaternary carbons C1 and C4 can be challenging. HMBC resolves this instantly:
-
The benzylic protons ( −CH2−O− , δ 4.55) will show a strong 3JCH cross-peak to C3 ( δ 122.5) and C5 ( δ 129.5), but not to C1.
-
The H6 proton ( δ 7.85) will show a definitive 3JCH correlation across the ring to C4 ( δ 143.5) and outward to the ester carbonyl C=O ( δ 166.0).
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.
By utilizing this self-validating matrix of 1D predictions and 2D connectivity proofs, researchers can confidently assign the structure of Methyl 3-bromo-4-(methoxymethyl)benzoate and proceed with downstream synthetic campaigns without structural ambiguity.
References
-
Khedkar, N. R., et al. "Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide. Structure–Activity Relationship and Preclinical Characterization." Journal of Medicinal Chemistry, vol. 64, no. 23, 2021, pp. 17004-17030. Available at:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. Available at:[Link]
Sources
- 1. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
